

Application Notes and Protocols for AT9283 IC50 Determination

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Compound of Interest

Compound Name: AT9283

Cat. No.: B605657

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Introduction

AT9283 is a potent, multi-targeted kinase inhibitor with significant anti-neoplastic activity. It primarily targets Aurora A and Aurora B kinases, which are crucial for mitotic progression, and also shows inhibitory activity against Janus kinase 2 (JAK2), JAK3, and Abl kinase (including the T315I mutant).[1] The overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **AT9283** in various cancer cell lines, along with a summary of reported IC50 values and a schematic of the targeted signaling pathways.

Data Presentation: AT9283 IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values for **AT9283** across a range of cancer cell lines. It is important to note that these values have been collated from various studies and experimental conditions may differ.

Cell Line Category	Cell Line	IC50 Value (nM)	Notes
B-Cell Non-Hodgkin's Lymphoma (B-NHL)	Various	20 - 1600	Inhibition of cell proliferation.[4]
Colorectal Carcinoma	HCT116	30	Inhibition of Aurora B kinase activity.
HCT116	7 - 20	Inhibition of colony formation.[5]	
Chronic Myeloid Leukemia (CML)	Ba/F3 (with BCR-ABL mutations)	10 - 21	Inhibition of proliferation in imatinib-resistant models.[6]

Experimental Protocols

Determining the IC50 of AT9283 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

- **AT9283** (stock solution in DMSO)
- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS), sterile
- MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- 96-well flat-bottom sterile microplates

- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO₂)

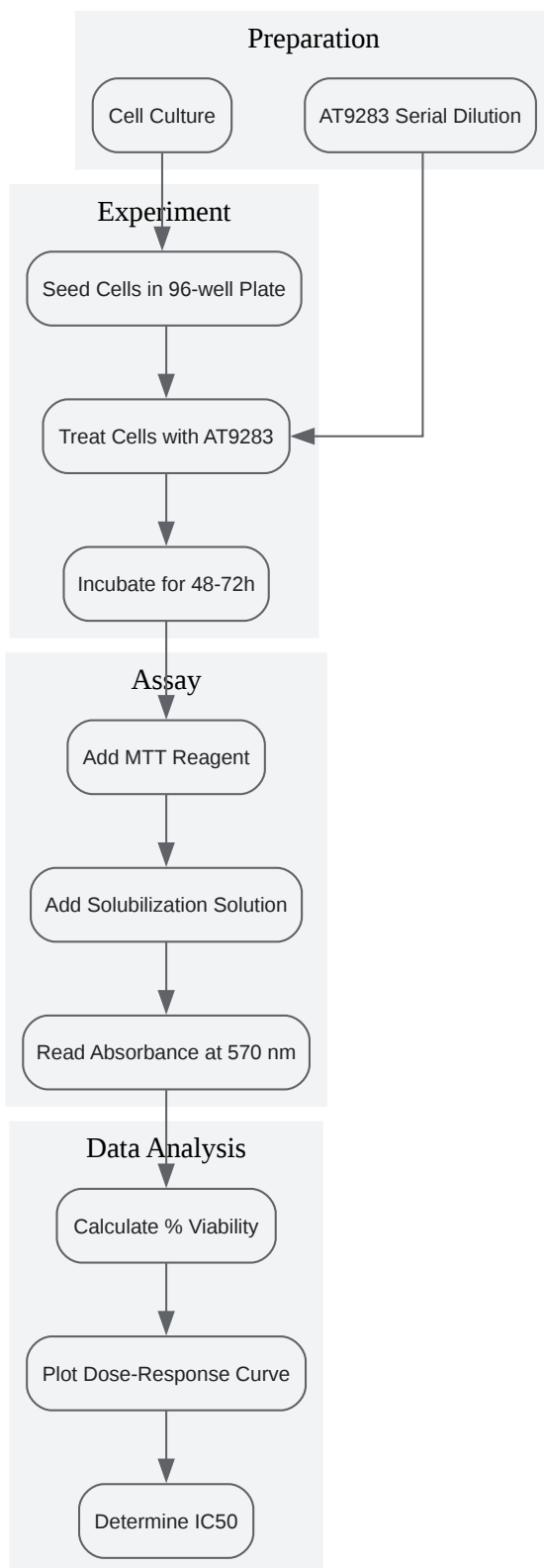
Protocol:

- Cell Seeding:
 - Harvest exponentially growing cells and perform a cell count.
 - Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
 - Incubate the plate for 24 hours to allow for cell attachment and recovery.
- Drug Treatment:
 - Prepare a serial dilution of **AT9283** in complete culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
 - Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
 - Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
- MTT Assay:
 - After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
 - Following the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis and IC50 Determination:
 - Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Plot the percentage of cell viability against the logarithm of the drug concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of **AT9283** that inhibits cell viability by 50%. Software such as GraphPad Prism can be used for this analysis.

Visualizations

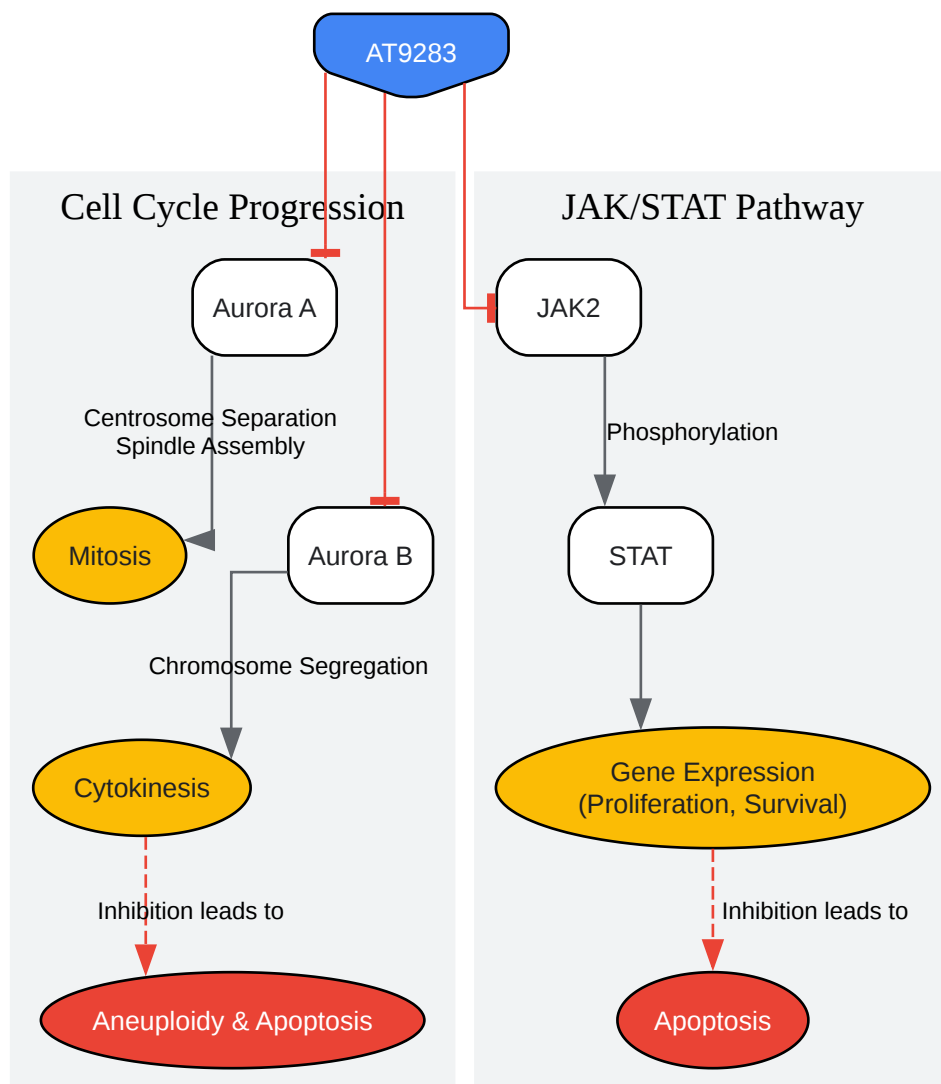
Experimental Workflow for IC50 Determination



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Caption: Workflow for determining the IC₅₀ of **AT9283**.

AT9283 Signaling Pathway Inhibition



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Caption: **AT9283** inhibits Aurora and JAK2 signaling pathways.

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